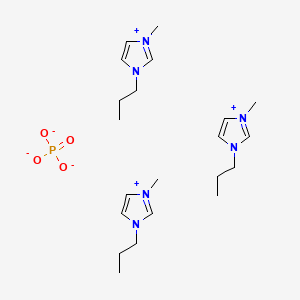

1-Methyl-3-propylimidazolium phosphate; 99%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-propylimidazolium phosphate is an ionic compound . It is also known as 1-Methyl-3-propylimidazolium iodide . It is used in the formation of an ionic liquid polymer gel electrolyte, which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .

Synthesis Analysis

1-Methyl-3-propylimidazolium iodide can be prepared by reacting 1-methylimidazole and propyl iodide . In a study, CuO supported 1-methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride (MTMSP-Im/Cl) was synthesized as a novel, efficient, and eco-friendly heterogeneous nanocatalyst .Molecular Structure Analysis

The molecular formula of 1-Methyl-3-propylimidazolium phosphate is C7H13N2 . The molecular weight is 125.191 Da .Chemical Reactions Analysis

1-Methyl-3-propylimidazolium iodide, in combination with poly (vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), forms an ionic liquid polymer gel electrolyte . This can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .Aplicaciones Científicas De Investigación

Applications in Polymerization and Material Science

Polymerization and Material Enhancement : The room temperature ionic liquid, 1-Methyl-3-propylimidazolium phosphate, has been demonstrated to serve as an efficient medium for polymerization processes. For instance, it has been used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the rate of reaction and yielding polymers with narrow polydispersity which are easily isolated from the catalyst (Carmichael et al., 2000). Furthermore, it has been found to be an effective plasticizer for poly(methyl methacrylate), prepared by in situ radical polymerization in the ionic liquid medium, resulting in polymers that retain greater thermal stability compared to those containing traditional plasticizers (Scott et al., 2002).

Applications in Solar Energy

Dye-Sensitized Solar Cells : This ionic liquid has been incorporated into dye-sensitized nanocrystalline TiO2 solar cells as part of an ionic liquid polymer gel electrolyte. The inclusion of 1-Methyl-3-propylimidazolium iodide and poly(vinylidenefluoride-co-hexafluoropropylene) as quasi-solid-state electrolytes in these cells has resulted in an overall conversion efficiency of 5.3% under AM 1.5 illumination, highlighting its potential in improving the efficiency of solar cells (Wang et al., 2002).

Applications in DNA and Nucleic Acid Studies

DNA Extraction and Quantification : Remarkably, this ionic liquid has been successfully utilized for the direct extraction of double-stranded DNA. It has shown high extraction efficiency, indicating that even trace amounts of DNA facilitate quantitative fast extraction without interference from proteins and metal species. Additionally, a method for DNA quantification in the ionic liquid was developed based on observed interactions between the cationic 1-Methyl-3-propylimidazolium and phosphate groups in DNA strands, demonstrating its utility in biotechnological applications (Wang et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H13N2.H3O4P/c3*1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h3*5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFAMQBRPLVFR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N6O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)